

Application Notes and Protocols: ICG-amine in Fluorescence Microscopy

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Compound of Interest

Compound Name: ICG-amine

Cat. No.: B12419035

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For Researchers, Scientists, and Drug Development Professionals

Introduction to ICG-amine

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1][2] Its amine-reactive derivative, **ICG-amine**, is a valuable tool in fluorescence microscopy, enabling the covalent labeling of biomolecules for targeted imaging.[1] **ICG-amine** possesses favorable spectral properties, with an absorption maximum around 780 nm and an emission maximum around 810 nm, falling within the NIR window (700-900 nm).[3] This region of the electromagnetic spectrum offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from endogenous molecules, leading to an improved signal-to-background ratio.[4]

The primary amine group on the ICG molecule allows for its conjugation to various biomolecules, such as antibodies, peptides, and nanoparticles, through common cross-linking chemistries. This enables the specific targeting and visualization of cellular structures, proteins, and pathological tissues, such as tumors.

Key Applications in Fluorescence Microscopy

ICG-amine and its conjugates have a wide range of applications in fluorescence microscopy, including:

- Targeted Cell Imaging: **ICG-amine** labeled antibodies or ligands can be used to visualize specific cell surface receptors or intracellular proteins.
- In Vivo Tumor Imaging: The enhanced permeability and retention (EPR) effect, combined with active targeting strategies, allows for the accumulation of **ICG-amine** conjugates in tumor tissues, enabling their visualization in living organisms.
- Drug Delivery Tracking: By incorporating **ICG-amine** into drug delivery systems like nanoparticles, researchers can monitor their biodistribution, cellular uptake, and drug release kinetics.
- Angiography: The strong binding of ICG to plasma proteins makes it an excellent agent for visualizing vasculature and blood flow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **ICG-amine** in fluorescence microscopy, compiled from various studies.

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	~780 nm	
Emission Wavelength (λ_{em})	~810 nm	
Molar Extinction Coefficient (in DMSO)	~200,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (in water)	Low (increases upon binding to proteins)	

Table 1: Spectral Properties of ICG-amine.

Application	Parameter	Value	Reference
In Vivo Tumor Imaging	Signal-to-Background Ratio (SBR)	≥ 2 considered successful	
Maximum Fluorescence Intensity (Fmax)	Varies with dose and imaging system		
Time to Maximum Intensity (Tmax)	Varies with formulation and target		
Cellular Uptake (ICG-Nanoparticles)	Uptake Efficiency	Up to 16-fold higher than free ICG	

Table 2: Quantitative Imaging and Uptake Parameters.

Experimental Protocols

Protocol 1: Bioconjugation of ICG-amine to an Antibody

This protocol describes the labeling of a monoclonal antibody with an amine-reactive ICG derivative.

Materials:

- Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
- Amine-reactive ICG (e.g., ICG-NHS ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.5
- Size-exclusion chromatography column (e.g., PD-10)
- Reaction tubes

- Spectrophotometer

Procedure:

- Prepare Antibody Solution:
 - Adjust the concentration of the mAb to 2-10 mg/mL in PBS.
 - Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.5.
- Prepare ICG Stock Solution:
 - Dissolve the amine-reactive ICG in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
- Conjugation Reaction:
 - Add the ICG stock solution to the antibody solution at a molar ratio of 10:1 (ICG:mAb). The optimal ratio may need to be determined empirically (typically between 5:1 and 20:1).
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification of the Conjugate:
 - Separate the ICG-labeled antibody from unconjugated ICG using a size-exclusion chromatography column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (typically the first colored fractions).
- Characterization:
 - Measure the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).
 - Calculate the degree of labeling (DOL), which is the average number of ICG molecules per antibody. An optimal DOL is typically between 2 and 8.

Protocol 2: In Vitro Cell Staining with ICG-labeled Nanoparticles

This protocol outlines a method for visualizing the cellular uptake of ICG-labeled nanoparticles.

Materials:

- Cells of interest cultured on glass-bottom dishes or chamber slides
- ICG-labeled nanoparticles suspended in cell culture medium
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- DAPI solution for nuclear counterstaining
- Fluorescence microscope with appropriate NIR filter sets

Procedure:

- Cell Seeding:
 - Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.
- Incubation with Nanoparticles:
 - Prepare a working solution of ICG-labeled nanoparticles in complete cell culture medium at the desired concentration (e.g., 10-100 µg/mL, to be optimized).
 - Remove the old medium from the cells and add the nanoparticle-containing medium.
 - Incubate the cells for a specific time course (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
- Washing:

- After incubation, gently wash the cells three times with warm PBS to remove unbound nanoparticles.
- Fixation:
 - Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Counterstaining (Optional):
 - Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
 - Wash the cells twice with PBS.
- Imaging:
 - Mount the coverslips with an appropriate mounting medium.
 - Visualize the cells using a fluorescence microscope equipped with filter sets for DAPI (Ex/Em: ~358/461 nm) and ICG (Ex/Em: ~780/810 nm).

Protocol 3: Fluorescence Imaging of Tissue Sections (Adapted Protocol)

This protocol is an adapted general immunohistochemistry protocol for staining frozen tissue sections with an **ICG-amine** labeled antibody.

Materials:

- Frozen tissue sections on slides
- ICG-labeled antibody
- Phosphate-Buffered Saline (PBS)
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Triton X-100)

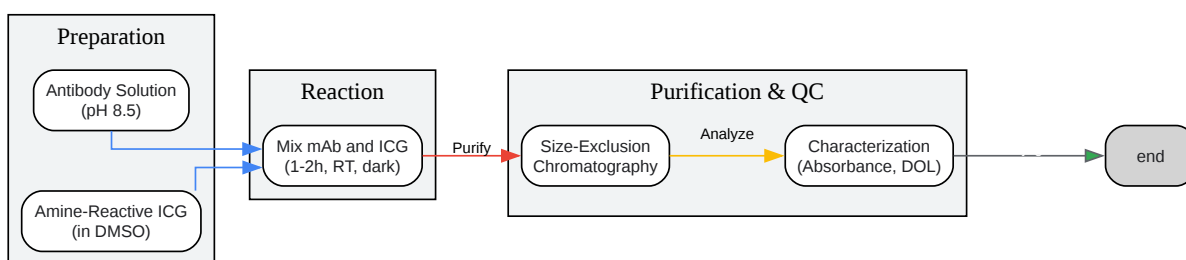
- DAPI solution
- Mounting medium
- Fluorescence microscope with NIR capabilities

Procedure:

- Tissue Section Preparation:
 - Bring frozen tissue sections to room temperature.
 - Rehydrate the sections in PBS for 5 minutes.
- Permeabilization (for intracellular targets):
 - If targeting an intracellular antigen, permeabilize the tissue sections by incubating with permeabilization buffer for 10-15 minutes.
 - Wash three times with PBS.
- Blocking:
 - Block non-specific binding sites by incubating the sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the ICG-labeled antibody to the desired concentration in blocking buffer.
 - Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the sections three times for 5 minutes each with PBS containing 0.1% Tween 20 to remove unbound antibody.
- Counterstaining:

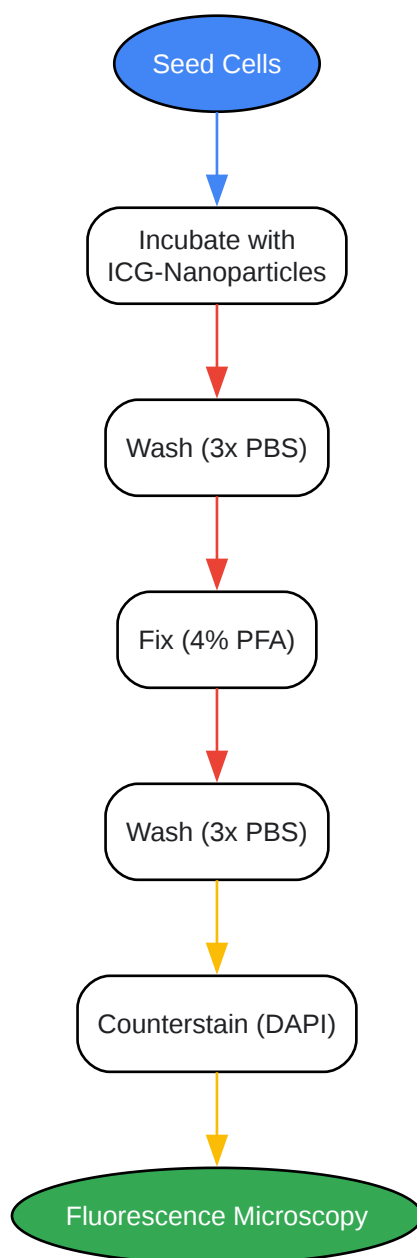
- Incubate the sections with DAPI solution for 5-10 minutes.
- Wash twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips using an appropriate mounting medium.
 - Image the sections using a fluorescence microscope with the appropriate filter sets for DAPI and ICG.

Visualizations



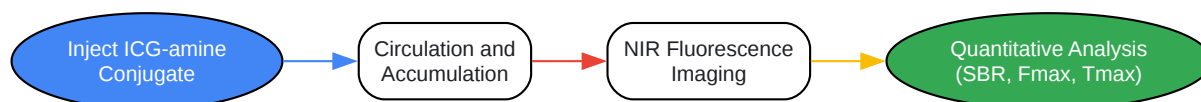
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Bioconjugation of **ICG-amine** to an antibody.



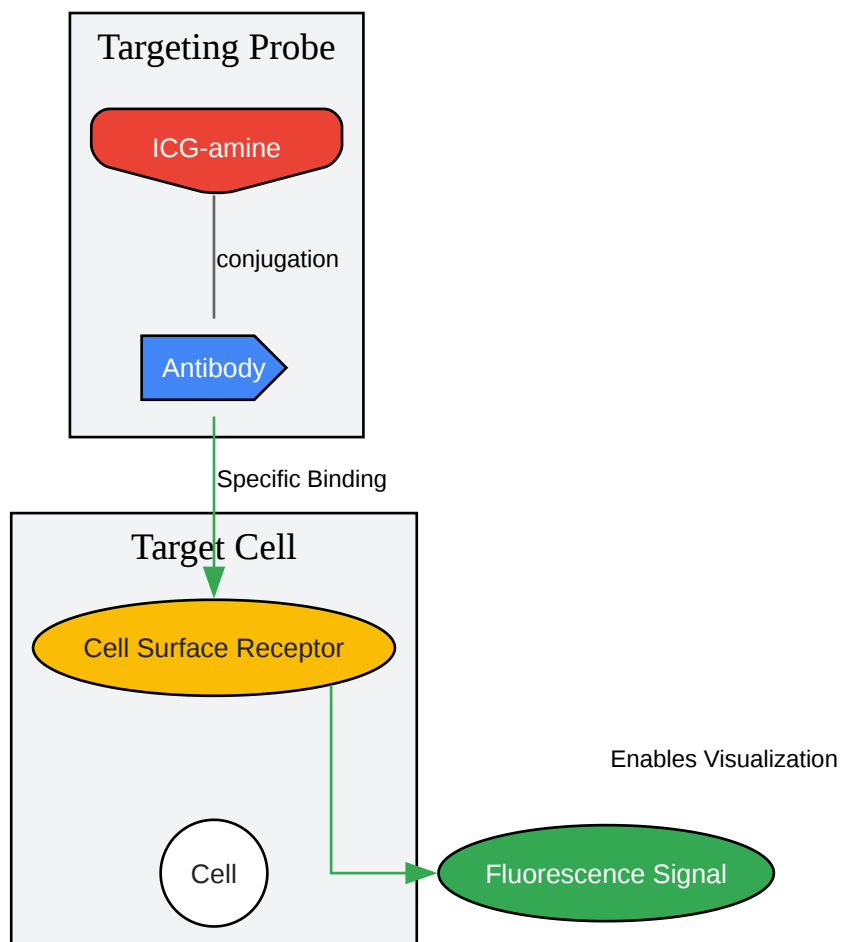
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Workflow for in vitro cell staining.



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General workflow for in vivo imaging.



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Concept of targeted molecular imaging.

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